Home > Products > Screening Compounds P121925 > Diloxanide furoate
Diloxanide furoate - 3736-81-0

Diloxanide furoate

Catalog Number: EVT-265069
CAS Number: 3736-81-0
Molecular Formula: C14H11Cl2NO4
Molecular Weight: 328.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diloxanide furoate is a dichloroacetamide derivative primarily recognized for its role in scientific research as an antiamoebic agent, specifically targeting luminal infections caused by pathogenic strains of Entamoeba histolytica []. Its primary function is to eradicate intestinal colonization of these parasitic amoebae [].

Diloxanide

  • Compound Description: Diloxanide is a dichloroacetamide derivative with antiamoebic activity. It is the main degradation product of Diloxanide furoate. []
  • Relevance: Diloxanide is a structurally related compound to Diloxanide furoate, differing only in the presence of the furoate ester group in the latter. While Diloxanide exhibits antiamoebic activity, Diloxanide furoate is the preferred form for therapeutic use due to its improved pharmacological properties. [, ]

Metronidazole

  • Compound Description: Metronidazole is a nitroimidazole derivative with broad-spectrum antiprotozoal and antibacterial activity. It is often used in combination with Diloxanide furoate for the treatment of amoebiasis, particularly in cases of invasive disease. [, , , , , , , , , , , ]
  • Relevance: Metronidazole complements the action of Diloxanide furoate by targeting both luminal and tissue stages of Entamoeba histolytica. While structurally distinct, their combined use provides a more comprehensive therapeutic approach to amoebiasis. [, , , , , , , , , , , ]

Tinidazole

  • Compound Description: Tinidazole is another nitroimidazole derivative with similar antiprotozoal and antibacterial activity to metronidazole. It is also employed in the treatment of amoebiasis and is often compared to metronidazole in terms of efficacy and side effects. [, , , , ]
  • Relevance: Tinidazole, like metronidazole, provides a complementary mechanism of action to Diloxanide furoate in treating amoebiasis. Although structurally similar to metronidazole, tinidazole may offer advantages in terms of dosing regimen and side effect profile. [, , , , ]

Ornidazole

  • Compound Description: Ornidazole, another nitroimidazole derivative, exhibits potent activity against anaerobic bacteria and protozoa, including Entamoeba histolytica. It is frequently used in combination with Diloxanide furoate for treating amoebiasis. [, , , ]
  • Relevance: Similar to metronidazole and tinidazole, ornidazole's inclusion in combination therapies with Diloxanide furoate strengthens treatment efficacy against amoebiasis. Despite structural similarities within the nitroimidazole class, ornidazole might possess distinct pharmacological characteristics that influence its clinical use. [, , , ]
  • Dehydroemetine [, ]
  • Tetracycline [, ]
  • Paromomycin [, ]
  • Emetine hydrochloride [, ]
  • Chloroquine []
  • Furazolidone []
  • Iodoquinol []
  • Nitazoxanide []
  • Secnidazole []
  • Acyclovir []
  • Guanine []
Overview

Diloxanide furoate is an anti-protozoal medication primarily used to treat infections caused by Entamoeba histolytica, a parasite responsible for amoebic dysentery. It is classified as an amoebicidal agent and is derived from the compound diloxanide, which has been modified to enhance its efficacy and stability. The drug is notable for its selective action against intestinal amoebae, making it a crucial component in the management of amoebiasis.

Source and Classification

Diloxanide furoate belongs to the class of sulfa drugs and is recognized for its specific targeting of protozoal infections. It functions by inhibiting the growth of Entamoeba histolytica, thus preventing the progression of the disease. The compound is often administered in conjunction with other anti-infective agents to improve therapeutic outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of diloxanide furoate involves several chemical reactions, primarily focusing on the esterification of diloxanide with furoic acid. The process typically follows these steps:

  1. Starting Materials: The synthesis begins with diloxanide, which contains a chlorinated aromatic structure, and furoic acid, a five-membered heterocyclic compound.
  2. Esterification Reaction: The reaction between diloxanide and furoic acid is catalyzed by an acid catalyst, promoting the formation of the ester bond.
  3. Purification: After synthesis, the product is purified through recrystallization or chromatography to remove any unreacted starting materials or by-products.

These methods ensure that the final product maintains high purity and potency, essential for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Diloxanide furoate has a molecular formula of C9H9Cl2NO2C_9H_9Cl_2NO_2 and a molecular weight of approximately 236.08 g/mol. The structure features:

  • A furoate group attached to a diloxanide backbone.
  • Two chlorine atoms that contribute to its biological activity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Diloxanide furoate undergoes various chemical reactions that are significant for its therapeutic function:

  1. Hydrolysis: In physiological conditions, diloxanide furoate can hydrolyze to release diloxanide, which is the active form exerting anti-amoebic effects.
  2. Metabolic Pathways: The drug may also participate in metabolic reactions within the liver, influencing its pharmacokinetics and efficacy.

Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug interactions.

Mechanism of Action

Process and Data

The mechanism of action of diloxanide furoate involves several key processes:

  1. Inhibition of Protozoal Growth: Diloxanide interferes with the metabolic pathways of Entamoeba histolytica, particularly affecting mitochondrial function and energy metabolism.
  2. Disruption of Cell Membrane Integrity: The compound may also compromise the integrity of protozoal cell membranes, leading to cell lysis and death.

These actions collectively contribute to the drug's effectiveness in clearing infections caused by amoebae.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diloxanide furoate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Diloxanide furoate is primarily used in clinical settings for treating amoebiasis, particularly in cases where other treatments have failed or are contraindicated. Its applications extend beyond just treatment:

  • Research: Investigated for potential use against other protozoal infections.
  • Combination Therapy: Often used alongside metronidazole or other anti-infectives to enhance therapeutic efficacy.

The ongoing research into its mechanisms may reveal additional therapeutic applications or improvements in existing treatment protocols.

Introduction to Diloxanide Furoate in Protozoal Chemotherapy

Historical Context and Discovery of Diloxanide Furoate

Diloxanide furoate emerged as a pivotal antiprotozoal agent following its synthesis and characterization in 1956 by the British pharmaceutical company Boots UK. Marketed initially under the trade name Furamide, it represented a significant advancement in luminal amebicide therapy during the mid-20th century [2] [5]. The compound’s development responded to the clinical need for agents targeting the cyst stage of Entamoeba histolytica, which persists after treatment with tissue-acting nitroimidazoles. Despite its prolonged use in endemic regions, diloxanide furoate has never received formal approval in much of the developed world and remains unavailable commercially in many high-income countries as of 2024 [2] [6]. Its production is often limited to compounding pharmacies or specialized suppliers (e.g., CDC Drug Service in the United States), reflecting niche manufacturing pathways [4].

Classification Within Antiprotozoal Agents

Diloxanide furoate belongs to the dichloroacetamide derivatives class of luminal amebicides, distinguished by its targeted action against intestinal protozoal forms without systemic activity. The World Health Organization (WHO) categorizes it under ATC code P01AC01 (dichloroacetamide derivatives) [8]. Structurally, it consists of diloxanide (a dichloroacetamide) esterified with furoic acid, forming a prodrug that undergoes hydrolysis in the gastrointestinal tract to release the active metabolite, diloxanide [1] [5]. This molecular design enhances luminal concentration while minimizing systemic absorption—a key pharmacological advantage over nitroimidazoles like metronidazole, which target invasive trophozoites but exhibit poor cyst eradication [3] [10].

Table 1: Classification of Diloxanide Furoate Within Key Antiprotozoal Drug Classes

Drug ClassMechanism of ActionTarget Pathogen StageRepresentative Agents
DichloroacetamidesProtein synthesis inhibitionLuminal cysts/trophozoitesDiloxanide furoate
NitroimidazolesDNA disruption via radical anionsTissue-invasive trophozoitesMetronidazole, tinidazole
Aminoglycosides30S ribosomal subunit bindingLuminal cystsParomomycin
Quinoline derivativesUnknownLuminal cystsIodoquinol

Global Health Relevance in Intestinal Amebiasis Management

The inclusion of diloxanide furoate on the WHO Model List of Essential Medicines underscores its role in managing intestinal amebiasis in endemic regions [2] [4]. An estimated 40–50 million annual cases of E. histolytica infection result in ~100,000 deaths globally, primarily in low-resource settings with inadequate sanitation [10]. As a cyst-targeting agent, diloxanide furoate addresses the critical public health challenge of asymptomatic carriers who perpetuate transmission. Clinical studies report cyst clearance rates of 81–96% in asymptomatic individuals, significantly reducing community reservoirs [3] [7]. Its cost-effectiveness in combination regimens (e.g., with metronidazole) enhances utility in resource-limited settings where reinfection rates are high [6] [10].

Nevertheless, significant access disparities persist. Diloxanide furoate is unavailable in many Western countries due to limited commercial incentives rather than efficacy concerns. In non-endemic regions, it is primarily obtainable through specialized agencies (e.g., CDC Parasitic Disease Drug Service), creating treatment delays [4] [6]. Diagnostic limitations further complicate deployment, as microscopy cannot differentiate E. histolytica from nonpathogenic amoebae, potentially leading to overtreatment. Advances in stool antigen testing could optimize targeted use [10].

Table 2: Global Access and Utilization Challenges for Diloxanide Furoate

RegionAccess StatusKey BarriersClinical Utilization Context
Endemic LMICsVariable availabilityCost constraints; supply chain gapsFirst-line for asymptomatic cyst passers
United StatesCDC Drug Service onlyLack of FDA approval; limited demandSecond-line after paromomycin
European UnionNot commercially marketedRegulatory hurdlesSourced via int’l pharmacies
Southeast AsiaWidely compoundedQuality control issuesCombined with nitroimidazoles

Properties

CAS Number

3736-81-0

Product Name

Diloxanide furoate

IUPAC Name

[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate

Molecular Formula

C14H11Cl2NO4

Molecular Weight

328.1 g/mol

InChI

InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3

InChI Key

BDYYDXJSHYEDGB-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,2-dichloro-4'-hydroxy-N-methylacetanilide 2-furoate
2-furamide
diloxanide
diloxanide furoate
entamide furoate
Furamide

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.